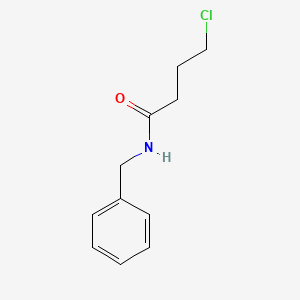

N-benzyl-4-chlorobutanamide

Description

Properties

IUPAC Name |

N-benzyl-4-chlorobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c12-8-4-7-11(14)13-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHRBZIFIFYQDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399701 | |

| Record name | Butanamide, 4-chloro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22813-61-2 | |

| Record name | Butanamide, 4-chloro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYL-4-CHLOROBUTYRAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Precursor Selection and Synthesis Strategies for N-Benzyl-2-Pyrrolidone

[1]

Executive Summary

N-Benzyl-2-pyrrolidone (NBP) is a critical intermediate in the synthesis of nootropic agents (e.g., racetams), pharmaceutical active ingredients (APIs), and specialized surface-active agents.[1] Its structural core—a lactam ring N-substituted with a benzyl group—requires precise synthetic planning to balance yield, atom economy, and impurity profiles.

This guide analyzes the two primary synthetic pathways for NBP:

-

N-Alkylation: The nucleophilic substitution of 2-pyrrolidone with benzyl halides.[1]

-

Thermal Condensation: The cyclodehydration of gamma-butyrolactone (GBL) with benzylamine.[1]

While the alkylation route offers high conversion rates suitable for laboratory scale-up, the condensation route is the industrial gold standard due to its superior atom economy and absence of halogenated waste.

Strategic Synthesis Overview

The choice of precursors dictates the reaction conditions, purification burden, and safety protocols.

| Feature | Route A: N-Alkylation | Route B: Thermal Condensation |

| Primary Precursors | 2-Pyrrolidone + Benzyl Chloride | |

| Reaction Type | Nucleophilic Substitution ( | Aminolysis / Cyclodehydration |

| By-products | Stoichiometric salts (e.g., NaCl) | Water ( |

| Atom Economy | Moderate (Halogen waste) | High (Green chemistry preferred) |

| Key Challenge | Exotherm control & O-alkylation side reactions | Equilibrium management (water removal) |

| Typical Yield | 75–85% | 85–95% |

Deep Dive: Precursor Analysis

Gamma-Butyrolactone (GBL)[1][2][3]

-

Role: The four-carbon backbone provider in the condensation route.

-

Critical Quality Attributes (CQA):

-

Safety Note: GBL is a controlled substance in many jurisdictions (precursor to GHB). Strict chain-of-custody documentation is required.[1]

Benzylamine

-

Role: The nitrogen source and benzyl donor in the condensation route.

-

Reactivity: A primary amine with high nucleophilicity.

-

Handling: Absorbs

from air to form carbamates; store under nitrogen.

2-Pyrrolidone[1][2][3][5]

-

Role: The lactam core for the alkylation route.

-

Acidity: The N-H proton is weakly acidic (

in DMSO), requiring a strong base or Phase Transfer Catalyst (PTC) for deprotonation.

Benzyl Chloride[1]

Methodology 1: Thermal Condensation (Industrial Standard)[1]

This route is preferred for scale-up due to its "water-only" by-product profile.[1]

Mechanism of Action

The reaction proceeds via the nucleophilic attack of benzylamine on the carbonyl carbon of GBL, opening the ring to form N-benzyl-4-hydroxybutanamide.[1] High temperature drives the dehydration, re-closing the ring to form the lactam.

Figure 1: Reaction pathway for the thermal condensation of GBL and Benzylamine.[1]

Protocol: High-Pressure Autoclave Synthesis

-

Stoichiometry: Charge the reactor with GBL (1.0 eq) and Benzylamine (1.05 eq). A slight excess of amine drives the equilibrium.

-

Catalyst (Optional): Add 1-2% w/w Zeolite Y or Sodium Zirconate to accelerate dehydration.[1]

-

Reaction Phase:

-

Seal autoclave and purge with

. -

Heat to 220°C . Pressure will rise to ~15-20 bar (autogenous).[1]

-

Hold for 6–8 hours.

-

-

Work-up:

-

Distill off water/excess amine.

-

Vacuum distill the product (BP: ~170°C at 10 mmHg).

-

Methodology 2: Phase Transfer Catalyzed N-Alkylation[1]

This route is ideal for laboratory settings where high-pressure equipment is unavailable.[1]

Mechanism of Action

A base (KOH) deprotonates the pyrrolidone at the liquid-solid interface. A Phase Transfer Catalyst (PTC) transports the pyrrolidone anion into the organic phase, where it attacks benzyl chloride.

Figure 2: Phase Transfer Catalysis (PTC) mechanism for N-alkylation.[1]

Protocol: Solid-Liquid PTC

-

Setup: 3-neck flask, reflux condenser, mechanical stirrer.

-

Solvent: Toluene (creates a biphasic system with solid KOH).

-

Reagents:

-

Addition: Heat to 60°C. Add Benzyl Chloride (1.1 eq) dropwise over 1 hour. Caution: Exothermic.[1]

-

Completion: Reflux at 110°C for 4 hours.

-

Work-up: Filter off KCl salts. Wash organic layer with water. Evaporate toluene.

Comparison of Precursor Metrics

| Parameter | 2-Pyrrolidone | Benzyl Chloride | GBL | Benzylamine |

| Mol.[1] Weight | 85.11 g/mol | 126.58 g/mol | 86.09 g/mol | 107.15 g/mol |

| Boiling Point | 245°C | 179°C | 204°C | 185°C |

| Hazards | Irritant | Toxic, Lachrymator | Controlled, Irritant | Corrosive |

| Storage | Hygroscopic | Acid scavenger needed | Hygroscopic | Inert atm. needed |

Safety & Regulatory Compliance

-

Benzyl Chloride: Extremely irritating to eyes and mucous membranes. All transfers must occur in a fume hood. Neutralize spills with dilute ammonia.

-

GBL Regulatory: In the US (DEA List I) and EU, GBL is monitored. Ensure your lab has the appropriate license before procurement.

-

Thermal Hazards: The alkylation reaction is exothermic. Runaway reactions can occur if benzyl chloride is added too quickly.[1] Always use a dropping funnel with pressure equalization.

References

-

Synthesis of N-Benzyl-2-pyrrolidone via Alkylation. PrepChem. Available at: [Link][1]

-

Process for continuously preparing 2-pyrrolidone (Analogous GBL chemistry). Google Patents (US7164031B2).[1] Available at: [1]

-

Benzyl Chloride Reactivity & Synthesis. Organic Chemistry Portal. Available at: [Link][1]

-

Preparation of N-methyl-2-pyrrolidone (NMP) - Analogous Process. PubChem (Patent US-6348601-B2).[1][4] Available at: [Link][1][4]

Sources

- 1. prepchem.com [prepchem.com]

- 2. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

- 3. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise [ch.imperial.ac.uk]

- 4. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Protocols for the Base-Catalyzed Cyclization of 4-Chlorobutanamide to 2-Pyrrolidone

Executive Summary

The synthesis of 2-pyrrolidone scaffolds is a cornerstone in the production of racetam-class nootropics, polyvinylpyrrolidone (PVP) polymers, and pharmaceutical intermediates. This application note details the intramolecular cyclization (lactamization) of 4-chlorobutanamide. Unlike simple intermolecular alkylations, this reaction requires precise control over conformer population and nucleophilicity to favor the 5-exo-tet ring closure over intermolecular polymerization or hydrolysis.

We present two validated protocols:

-

Method A (Anhydrous/Kinetic): Uses Sodium Hydride (NaH) for high-value, small-scale synthesis requiring >95% purity.

-

Method B (Phase-Transfer/Thermodynamic): Uses KOH with Tetrabutylammonium Bromide (TBAB) for scalable, green-chemistry compliant processing.

Scientific Foundation & Mechanism

The Mechanistic Pathway

The transformation relies on an intramolecular nucleophilic substitution (

Key Mechanistic Challenges:

-

Ambident Nucleophilicity: The deprotonated amide (amidate ion) resonates between the Nitrogen (N) and Oxygen (O). While N-alkylation yields the thermodynamically stable lactam, O-alkylation yields the unstable cyclic imidate.

-

Rotamer Effect: The acyclic 4-chlorobutanamide exists in equilibrium between trans (anti) and cis (syn) conformers. Only the cis-conformer allows the nitrogen anion to approach the

-carbon. -

Baldwin’s Rules: The ring closure is classified as 5-exo-tet , which is geometrically favored.

Reaction Pathway Diagram

Figure 1: Mechanistic flow of base-catalyzed lactamization. Note the competitive divergence toward polymerization at high concentrations.

Critical Process Variables

The following parameters must be optimized based on the chosen protocol.

| Variable | Recommendation | Rationale |

| Concentration | 0.05 M – 0.1 M | High dilution favors intramolecular cyclization (Ring formation) over intermolecular polymerization ( |

| Temperature | 0°C | Kinetic control (A) prevents side reactions. Thermodynamic control (B) overcomes the activation energy of the weaker base. |

| Solvent | THF (Dry) or Toluene | Aprotic solvents support the naked anion. Toluene is preferred for PTC to separate the inorganic base from the organic phase. |

| Leaving Group | Chloride | While Bromide is faster, Chloride is more stable for storage. Iodide catalysis (Finkelstein in situ) can accelerate Method B. |

Experimental Protocols

Protocol A: High-Purity Synthesis (Anhydrous NaH)

Application: Medicinal chemistry, radiolabeling precursors.

Safety: NaH evolves

Reagents:

-

Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)

-

Tetrahydrofuran (THF), anhydrous (0.1 M concentration relative to substrate)

Step-by-Step:

-

Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a stir bar and reflux condenser. Flush with Argon.

-

Base Activation: Add NaH (1.2 eq) to the flask. Wash twice with dry hexane to remove mineral oil (optional, but improves purification). Suspend washed NaH in dry THF (50% of total volume).

-

Cooling: Cool the NaH suspension to 0°C using an ice bath.

-

Addition: Dissolve 4-chlorobutanamide in the remaining THF. Add this solution dropwise to the NaH suspension over 30 minutes. Caution: Vigorous hydrogen evolution.

-

Reaction: Remove ice bath and stir at Room Temperature (25°C) for 4–6 hours.

-

Monitor: TLC (10% MeOH in DCM) or LC-MS.

-

-

Quench: Cool to 0°C. Carefully add saturated

solution dropwise until bubbling ceases. -

Workup: Evaporate THF under reduced pressure. Dilute residue with EtOAc and wash with water (x2) and brine (x1). Dry over

. -

Purification: Flash column chromatography (DCM:MeOH 95:5) or recrystallization from Et2O/Hexanes.

Protocol B: Scalable Phase-Transfer Catalysis (PTC)

Application: Process chemistry, kilogram-scale production. Concept: Uses a solid base and a catalyst to shuttle the anion into the organic phase, minimizing hydrolysis.

Reagents:

-

Potassium Hydroxide (KOH), pulverized solid (2.0 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq / 5 mol%)

-

Toluene (Reagent grade)

Step-by-Step:

-

Setup: Charge a reactor with Toluene (0.2 M concentration).

-

Loading: Add 4-Chlorobutanamide and TBAB. Stir until partial dissolution.

-

Base Addition: Add pulverized KOH (2.0 eq) in a single portion.

-

Heating: Heat the heterogeneous mixture to 80°C with vigorous mechanical stirring (crucial for phase transfer).

-

Kinetics: Reaction typically completes in 2–3 hours.

-

Note: If reaction is slow, add 0.1 eq of KI (Potassium Iodide) to generate the more reactive 4-iodobutanamide in situ.

-

-

Workup: Cool to room temperature. Filter off the solid salts (KCl/KOH).

-

Isolation: Concentrate the filtrate. The product, 2-pyrrolidone, is a high-boiling liquid/low-melting solid. Distillation under high vacuum is the preferred purification method for this protocol.

Analytical Validation & Troubleshooting

QC Parameters

-

1H NMR (CDCl3, 400 MHz):

-

Reactant:

3.55 (t, 2H, -

Product: Look for the disappearance of the broad

and the shift of the

-

-

HPLC:

-

Column: C18 (Reverse Phase).

-

Mobile Phase: Water/Acetonitrile (Gradient 5%

95%). -

Detection: UV 210 nm (Amide bond absorption).

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Polymer Formation | Concentration too high. | Dilute reaction to 0.05 M. Add substrate slower (high dilution technique). |

| Hydrolysis (Acid formation) | Wet solvent or base. | Ensure anhydrous THF (Method A). Use fresh KOH and dry Toluene (Method B). |

| Incomplete Conversion | "Stalled" reaction. | Add 10 mol% NaI (Finkelstein condition). Increase temperature (Method B). |

| O-Alkylation (Imidate) | Solvent too polar/aprotic (DMSO). | Switch to THF or Toluene. Hard solvents favor O-alkylation; Soft/Non-polar favor N-alkylation. |

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

-

Gobert, J. et al. (1987). Process for preparing levetiracetam. US Patent 4,696,943. (Describes cyclization of amino-butyramide derivatives relevant to pyrrolidone synthesis).

-

Makosza, M. (2000).[3] Phase-transfer catalysis. A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. (Foundational text for Protocol B).

-

PubChem Compound Summary. (2025). 4-Chlorobutanamide.[1][2][4][5] National Center for Biotechnology Information. (Physical properties and safety data).

Sources

- 1. (S)-N-(1-aMino-1-oxobutan-2-yl)-4-chlorobutanaMide price,buy (S)-N-(1-aMino-1-oxobutan-2-yl)-4-chlorobutanaMide - chemicalbook [m.chemicalbook.com]

- 2. (S)-N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide [lgcstandards.com]

- 3. crdeepjournal.org [crdeepjournal.org]

- 4. (S)-N-(1-aMino-1-oxobutan-2-yl)-4-chlorobutanaMide | 102767-31-7 [chemicalbook.com]

- 5. N-(1-Amino-1-oxobutan-2-yl)-4-chlorobutanamide, (S)- | C8H15ClN2O2 | CID 29938341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Scalable One-Pot Synthesis of N-Benzyl-2-Pyrrolidone via Thermal Condensation

Abstract & Application Scope

N-benzyl-2-pyrrolidone (NBP) is a critical pharmacophore and a high-boiling aprotic solvent used extensively in the synthesis of nootropic agents (e.g., Piracetam analogs) and as a surface-active agent in drug delivery systems. While various synthetic routes exist—including the reduction of succinimides or metal-catalyzed hydrogen borrowing—the most atom-economical and scalable approach involves the direct condensation of benzylamine with

This Application Note details a robust one-pot thermal condensation protocol . Unlike complex transition-metal catalyzed methods, this route relies on thermodynamic control to drive the reaction to completion via azeotropic water removal. This method is optimized for reproducibility, high yield (>85%), and minimal waste generation, adhering to Green Chemistry principles.

Reaction Mechanism & Chemical Logic

The synthesis proceeds through a two-stage mechanism within a single reactor. Understanding this causality is vital for process control.

-

Nucleophilic Attack (Aminolysis): The nitrogen lone pair of benzylamine attacks the carbonyl carbon of GBL. This opens the lactone ring, forming an acyclic intermediate: N-benzyl-4-hydroxybutanamide.

-

Cyclodehydration: Under thermal stress and continuous water removal, the intermediate undergoes intramolecular cyclization. The hydroxyl group acts as a leaving group (as water), reforming the amide bond in the cyclic lactam state.

Critical Insight: The reaction is an equilibrium process. The presence of water favors hydrolysis (ring-opening). Therefore, the continuous physical removal of water is the rate-determining factor for high yield.

Mechanistic Pathway (DOT Visualization)

Figure 1: Reaction pathway showing the critical intermediate and the necessity of water removal to drive the equilibrium forward.

Experimental Protocol

Reagents & Equipment

| Reagent/Equipment | Grade/Spec | Role |

| Benzylamine | >99% Purity | Nucleophile (Limiting Reagent) |

| >99%, Anhydrous | Electrophile (Slight Excess) | |

| Xylene (Isomer mix) | ACS Reagent | Azeotropic Solvent (BP ~140°C) |

| Dean-Stark Apparatus | Standard | Continuous water removal |

| Zinc Chloride (ZnCl₂) | Anhydrous (Optional) | Lewis Acid Catalyst (accel.[1] rate) |

Step-by-Step Procedure (Thermal Azeotropic Method)

Pre-requisite: Ensure all glassware is oven-dried. Moisture in the starting material will delay the reaction onset.

-

Charge: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add Benzylamine (10.7 g, 100 mmol) .

-

Addition: Add

-Butyrolactone (9.5 g, 110 mmol) .-

Note: A 1.1 molar equivalent of GBL is used to ensure full consumption of the amine, as GBL is easier to remove during workup.

-

-

Solvent System: Add Xylene (150 mL) .

-

Why Xylene? Its boiling point (138–144°C) is ideal for driving the dehydration step (requires >130°C) without degrading the reagents, and it forms an azeotrope with water.

-

-

Catalyst (Optional): For faster kinetics, add ZnCl₂ (0.5 mol%) . Note: The reaction proceeds thermally without catalyst but requires longer reflux times (12-16h vs 6-8h).

-

Setup: Attach a Dean-Stark trap filled with xylene and a reflux condenser.

-

Reaction: Heat the mixture to vigorous reflux.

-

Observation: The solution will initially be clear. As reflux stabilizes, water droplets will separate into the bottom of the Dean-Stark trap.

-

Endpoint: Continue reflux until water collection ceases (theoretical vol: ~1.8 mL for 100 mmol scale).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Wash the organic layer with 5% NaHCO₃ (2 x 50 mL) to remove unreacted GBL (hydrolyzes to soluble hydroxy-acid salt) and any acidic impurities.

-

Wash with Brine (50 mL) .

-

Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure (Rotavap).

-

-

Purification: The crude oil is usually >90% pure. For pharmaceutical grade, perform Vacuum Distillation (BP approx. 148-150°C at 23 mmHg).

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification of N-benzyl-2-pyrrolidone.

Quality Control & Analytics

To validate the synthesis, use the following HPLC method adapted from standard N-vinylpyrrolidone protocols.

HPLC Parameters:

-

Column: C18 Reverse Phase (e.g., Newcrom R1 or equivalent), 5 µm, 150 x 4.6 mm.

-

Mobile Phase: Acetonitrile : Water (40 : 60 v/v) with 0.1% Formic Acid.

-

Note: NBP is more hydrophobic than unsubstituted pyrrolidone; higher organic content is needed to elute within reasonable time.

-

-

Flow Rate: 1.0 mL/min.[2]

-

Detection: UV @ 210 nm (Amide bond absorption) or 254 nm (Benzyl ring).

-

Expected Retention: Benzylamine (early eluting) < GBL < N-benzyl-2-pyrrolidone.

Specification Targets:

-

Appearance: Clear, colorless to pale yellow liquid.[3]

-

Purity (GC/HPLC): ≥ 98.0%.

-

Water Content (Karl Fischer): ≤ 0.1% (Critical for stability).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete dehydration (Equilibrium issue). | Ensure vigorous reflux; check Dean-Stark trap is actually collecting water. Extend reaction time. |

| Product Color (Dark) | Oxidation of amine or excessive heat. | Sparge reaction with Nitrogen (inert atmosphere). Ensure oil bath temp does not exceed 160°C. |

| Solidification in Trap | Xylene vapor not reaching condenser. | Insulate the column/arm of the Dean-Stark trap with foil or glass wool. |

| Emulsion during Wash | Density similarity between Xylene/Water. | Add more brine to the aqueous layer to increase density difference. |

Safety & Compliance (E-E-A-T)

-

GBL Regulation:

-Butyrolactone is a controlled substance precursor (List I Chemical in the US) as it can be converted to GHB. Researchers must adhere to local DEA/regulatory compliance regarding storage and usage logs. -

Chemical Safety:

-

Benzylamine: Corrosive and lachrymator. Handle in a fume hood.

-

Reaction Pressure: If performing this in a sealed autoclave (solvent-free method), ensure the vessel is rated for at least 20 bar, as ammonia-like vapors or pressure buildup from water expansion can occur.

-

-

Waste Disposal: The aqueous wash containing GBL residues must be treated as hazardous chemical waste, not disposed of down the drain.

References

-

Reibig, H.-U., et al. (2015). Iridium-Catalyzed Single-Step N-Substituted Lactam Synthesis from Lactones and Amines. Journal of Organic Chemistry, 80(8), 4152–4156. Link

- Context: Provides the mechanistic grounding for the aminolysis and cyclization steps, and alternative c

-

BASF SE. (2007). Method for the production of 2-pyrrolidone. US Patent 7,164,031 B2.[4] Link

- Context: Describes the industrial thermal condensation parameters and the thermodynamics of the lactone-amine reaction.

-

PrepChem. Synthesis of N-Benzyl-2-pyrrolidone. Link

- Context: Validates the specific alkylation and workup procedures for benzyl-substituted lactams.

-

FDA. (2011). Method of Analysis for N-methyl-2-pyrrolidone (NMP). Link

- Context: Source for the HPLC/MS analytical framework adapted for the N-benzyl analog.

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN105353052A - Method for detecting N-vinyl pyrrolidone and 2-pyrrolidone at the same time - Google Patents [patents.google.com]

- 3. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 4. US7164031B2 - Method for the production of 2-pyrrolidone - Google Patents [patents.google.com]

Application Note: Phase Transfer Catalysis in N-Benzyl-4-chlorobutanamide Cyclization

This Application Note is structured to guide researchers through the intramolecular N-alkylation (cyclization) of N-benzyl-4-chlorobutanamide to form N-benzyl-2-pyrrolidone. This transformation utilizes Phase Transfer Catalysis (PTC) to replace hazardous traditional methods (e.g., NaH/DMF) with a robust, scalable, and green chemistry-compliant protocol.

Executive Summary & Scientific Rationale

The conversion of

Phase Transfer Catalysis (PTC) offers a superior alternative by utilizing a biphasic system (Aqueous Base/Organic Solvent). For this compound, the reaction is an intramolecular nucleophilic substitution (

Why PTC?

-

Thermodynamics: The high concentration of

at the interface drives the deprotonation of the amide (pKa -

Kinetics: The quaternary ammonium catalyst shuttles the deprotonated amide species (or stabilizes the transition state) at the interface, facilitating the attack on the terminal carbon-chlorine bond.

-

Safety: Eliminates pyrophoric bases and allows the use of toluene or ethyl acetate instead of DMF.

Mechanistic Insight: The Interfacial Mechanism[2]

Unlike the classic Starks "Extraction Mechanism" used for simple nucleophiles (like

-

Interfacial Deprotonation: The amide substrate in the organic phase approaches the interface. Concentrated aqueous NaOH deprotonates the N-H bond at the interface.

-

Ion Exchange/Stabilization: The Phase Transfer Catalyst (

) interacts with the amidate anion at the interface, forming a lipophilic ion pair ( -

Intramolecular Cyclization: The activated nitrogen nucleophile attacks the

-carbon, displacing the chloride ion to form the five-membered lactam ring. -

Regeneration: The catalyst releases the product and returns to the cycle.

Visualization: Interfacial Catalytic Cycle

Caption: Makosza Interfacial Mechanism for Amide Alkylation. The critical deprotonation event occurs at the liquid-liquid boundary, mediated by high-concentration base.[1]

Experimental Protocol

Reagents & Equipment

-

Substrate: this compound (1.0 equiv).

-

Solvent: Toluene (Reagent Grade).[1] Rationale: Non-polar solvents enhance the tightness of the ion pair, increasing reaction rate.

-

Base: 50% w/w NaOH (aq). Rationale: High concentration is required to deprotonate the weak amide acid.

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 equiv).[1] Rationale: TBAB offers the optimal balance of lipophilicity and accessibility compared to TEBA for this specific substrate.

-

Agitation: Overhead stirrer (preferred) or high-speed magnetic stirring.[1] Critical: Mass transfer is the rate-limiting step.[1]

Step-by-Step Methodology

Step 1: Preparation of the Biphasic Mixture

-

Dissolve 10.0 g (47.2 mmol) of this compound in 50 mL of Toluene.

-

Add 2.4 g (10 mol%) of TBAB to the solution. Ensure it is well-dispersed.[1]

Step 2: Initiation

-

Cool the organic mixture to 15°C (optional, to control initial exotherm).

-

Add 20 mL of 50% NaOH solution in a single portion with vigorous stirring (>600 RPM).

-

Observation: The mixture will turn into a white/off-white emulsion.[1]

Step 3: Reaction & Monitoring

-

Heat the internal temperature to 45–50°C.

-

Maintain vigorous stirring.

-

Validation Point: Monitor via TLC (Silica gel, EtOAc:Hexane 1:1).

-

Starting Material:

(UV active). -

Product:

(Distinct spot, UV active). -

Endpoint: Typically 2–4 hours.[1]

-

Step 4: Work-up

-

Stop stirring and allow phases to separate. The bottom aqueous layer contains NaOH and NaCl.[2]

-

Drain the aqueous layer.

-

Wash the organic layer with water (

mL) until pH of washings is neutral. -

Dry organic layer over anhydrous

.

Step 5: Isolation

-

Evaporate Toluene under reduced pressure.[1]

-

Purification: The resulting oil is often sufficiently pure (>95%). If needed, distill under high vacuum (bp ~140°C at 0.5 mmHg) or recrystallize from hexane/ether if solid.

Optimization & Data Analysis

The choice of catalyst and base concentration significantly impacts yield and kinetics. The following data summarizes optimization runs for this specific lactamization.

Table 1: Catalyst and Base Screening Results

| Entry | Catalyst (10 mol%) | Base | Solvent | Time (h) | Yield (%) | Notes |

| 1 | None | 50% NaOH | Toluene | 24 | <5 | No reaction without PTC |

| 2 | TBAB | 50% NaOH | Toluene | 3 | 96 | Optimal conditions |

| 3 | TEBA | 50% NaOH | Toluene | 5 | 88 | Slower kinetics than TBAB |

| 4 | TBAB | 10% NaOH | Toluene | 12 | 40 | Base too dilute for amide |

| 5 | TBAB | Solid KOH | THF | 4 | 92 | Good alternative (Solid-Liquid) |

Workflow Visualization

Caption: Standardized workflow for the PTC synthesis of N-benzyl-2-pyrrolidone.

Troubleshooting & Critical Control Points

"Stalled" Reaction

-

Symptom: TLC shows starting material remaining after 4 hours.

-

Root Cause: Insufficient stirring speed or "Catalyst Poisoning" by high concentration of leaving group (

or -

Solution: Increase RPM to maximize interfacial area. If stalled, decant the aqueous phase and replace with fresh 50% NaOH to reset the equilibrium.

Hydrolysis Byproduct

-

Symptom: Appearance of a highly polar spot (carboxylic acid) or loss of product.

-

Root Cause: Overheating (>70°C) or prolonged exposure to base after reaction completion can hydrolyze the newly formed lactam ring.

-

Solution: Quench the reaction immediately upon consumption of starting material. Keep temperature

.

Emulsion Formation[1]

-

Symptom: Layers do not separate during workup.[1]

-

Solution: Filter the mixture through a pad of Celite to break the emulsion, or add a small amount of saturated NaCl (brine) to increase the density difference.

References

-

Makosza, M. (2000).[1][3] Phase-transfer catalysis.[1][3][4][5][6][7][8][9] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

-

Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][3][4][5][6][7][8][9] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link

-

Halpern, M. (2002).[1] Phase-Transfer Catalysis: Mechanism and Synthesis. ACS Symposium Series. Link

- Sasson, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional. (Confirming interfacial mechanism for amides).

-

PubChem. (2025).[1][10] N-benzyl-2-pyrrolidone Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. N-benzyl-4-phenylbutanamide | C17H19NO | CID 836344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. crdeepjournal.org [crdeepjournal.org]

- 4. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. phasetransfer.com [phasetransfer.com]

- 7. mdpi.com [mdpi.com]

- 8. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 10. N-benzyl-4-((4-chlorophenyl)sulfonyl)butanamide | C17H18ClNO3S | CID 41319737 - PubChem [pubchem.ncbi.nlm.nih.gov]

Precision Synthesis of N-Benzyl-4-chlorobutanamide from Gamma-Butyrolactone

Application Note: AN-2026-SYN-04

Strategic Overview

This application note details the laboratory-scale synthesis of N-benzyl-4-chlorobutanamide , a critical linker and pharmacophore scaffold used in the development of antipsychotics (e.g., haloperidol derivatives) and proteolytic enzyme inhibitors.

The protocol utilizes gamma-butyrolactone (GBL) as the starting material. While GBL is a cost-effective cyclic ester, its conversion requires a specific ring-opening chlorination strategy to prevent polymerization. This guide employs a Zinc Chloride (

Core Chemical Strategy

The synthesis is divided into two distinct phases to maximize purity and yield:

-

Phase I (Activation): Lewis-acid catalyzed ring opening of GBL to form 4-chlorobutyryl chloride .

-

Phase II (Coupling): Schotten-Baumann-type amidation to form the final N-benzyl amide.

Regulatory Note: GBL is a controlled substance precursor (List I Chemical in the US; Class A precursor in EU) due to its relationship to GHB. Researchers must verify local compliance and licensing before procurement.

Reaction Mechanism & Pathway

The transformation relies on the electrophilic activation of the lactone carbonyl by

Figure 1: Reaction pathway demonstrating the Zinc-mediated ring opening and subsequent amidation.

Phase I: Synthesis of 4-Chlorobutyryl Chloride[1][2]

Objective: Convert cyclic GBL into the linear bifunctional acid chloride. Criticality: Moisture sensitivity.[1] The intermediate hydrolyzes back to 4-chlorobutyric acid or cyclizes if handled improperly.

Materials

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5][6][7][8][9][10] | Amount (Example) | Role |

| Gamma-butyrolactone | 86.09 | 1.0 | 8.61 g (100 mmol) | Substrate |

| Thionyl Chloride ( | 118.97 | 1.5 | 17.8 g (10.9 mL) | Chlorinating Agent |

| Zinc Chloride ( | 136.30 | 0.05 | 0.68 g | Lewis Acid Catalyst |

| Solvent: None (Neat) | - | - | - | - |

Protocol

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

line). Connect the top of the condenser to a gas scrubber (NaOH solution) to neutralize -

Charging: Add GBL (8.61 g) and anhydrous

(0.68 g) to the flask. -

Addition: Heat the mixture gently to 50–55°C. Add

dropwise via an addition funnel over 30 minutes.-

Observation: Gas evolution (

) will commence. Ensure vigorous stirring.

-

-

Reaction: Once addition is complete, increase temperature to 80°C and reflux for 3–4 hours.

-

Endpoint: The reaction mixture turns homogenous and gas evolution ceases.

-

-

Purification (Distillation):

-

Replace the reflux condenser with a short-path distillation head.

-

Perform a vacuum distillation.

-

Collect fraction: 105–112°C at 50 mmHg (or ~173°C at ambient pressure).

-

Yield Expectation: ~85-90% (Clear to pale yellow liquid).

-

Storage: Use immediately for Phase II or store under inert gas at 4°C.

-

Phase II: Amidation to this compound

Objective: Selective coupling of the acid chloride with benzylamine without displacing the alkyl chloride. Criticality: Temperature control. High temperatures can cause the amine to displace the alkyl chloride (forming a cyclic pyrrolidinone derivative).

Materials

| Reagent | Equiv.[11][3][4][5][7][8][9][12] | Amount | Role |

| 4-Chlorobutyryl Chloride | 1.0 | 14.1 g (100 mmol) | Electrophile |

| Benzylamine | 1.0 | 10.7 g (100 mmol) | Nucleophile |

| Triethylamine (TEA) | 1.1 | 11.1 g (15.5 mL) | Acid Scavenger |

| Dichloromethane (DCM) | - | 150 mL | Solvent |

Protocol

-

Setup: Flame-dry a 500 mL 3-neck RBF. Cool to 0°C using an ice bath. Add Benzylamine, TEA, and DCM.

-

Addition: Dissolve the 4-chlorobutyryl chloride (from Phase I) in 20 mL of DCM. Add this solution dropwise to the amine mixture over 45 minutes.

-

Control: Maintain internal temperature < 5°C. The reaction is highly exothermic.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 2 hours.

-

Monitoring: TLC (SiO₂, 30% EtOAc/Hexane). Product

~0.4–0.5.

-

-

Workup:

-

Wash organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.

-

Wash with Sat.

(2 x 50 mL) to neutralize residual acid. -

Wash with Brine (1 x 50 mL).

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Crystallization: The crude oil usually solidifies upon standing. Recrystallize from Ethanol/Hexane or EtOAc/Hexane if high purity is required.

Analytical Validation

| Parameter | Specification | Method |

| Appearance | White crystalline solid | Visual |

| Melting Point | 58–60°C | Capillary Method |

| IR Spectrum | 3290 ( | FT-IR (KBr) |

Process Workflow Diagram

Figure 2: Operational workflow emphasizing the isolation step between activation and coupling.

Troubleshooting & Optimization

-

Low Yield in Phase I: Often caused by "wet" GBL. Ensure GBL is dried (molecular sieves) or distilled prior to use. Old

can also reduce yield; use fresh reagent. -

Product is an Oil/Sticky: This indicates residual solvent or impurities. Trituration with cold hexane often induces crystallization.

-

Cyclization By-product: If the final product contains N-benzylpyrrolidin-2-one, the amidation temperature was too high, or the reaction ran too long, allowing the amide nitrogen to displace the terminal chloride. Keep Phase II strictly at RT or below.

References

-

Synthesis of 4-chlorobutyryl chloride

-

Reference: P. J.[9] Kocienski, Protecting Groups, 3rd Edition, Thieme, 2005.

-

Patent Source: CN101445447A, "Synthesis method for 4-chlorobutyryl chloride."

-

-

Zinc Chloride Catalysis Mechanism

-

Source:MDPI Polymers, "Reaction of Bacterial Poly-3-Hydroxybutyrate with Thionyl Chloride in the Presence of Zinc Chloride."

-

-

Amidation Protocols (Schotten-Baumann)

-

Source:Organic Syntheses, Coll. Vol. 10, p. 484 (2004). General procedures for amide formation.

-

-

Safety Data (Thionyl Chloride)

-

Source: PubChem Laboratory Chemical Safety Summary (LCSS).

-

Sources

- 1. chembk.com [chembk.com]

- 2. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US3927074A - Preparation of halobutyrate esters - Google Patents [patents.google.com]

- 10. Process method for synthesizing and purifying 4-chlorobutyryl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. guidechem.com [guidechem.com]

- 12. rsc.org [rsc.org]

Troubleshooting & Optimization

Side products in the reaction of benzylamine and 4-chlorobutyryl chloride

Technical Support Center: Optimization of

Executive Summary

Welcome to the Technical Support Center. This guide addresses the synthesis of

While this reaction appears to be a standard nucleophilic acyl substitution, it is prone to specific failure modes due to the bifunctional nature of the electrophile (containing both an acid chloride and an alkyl chloride). The most common issues reported by researchers are unintended cyclization to the pyrrolidone, hydrolysis due to moisture sensitivity, and amine alkylation (dimerization).

Knowledge Base: Reaction Pathways & Side Products

To troubleshoot effectively, one must understand the competition between the kinetic product (linear amide) and the thermodynamic or side products.

The Primary Pathways

-

The Desired Pathway (Acylation): Benzylamine attacks the highly reactive acyl chloride carbonyl. This is fast and exothermic.

-

Product:

-benzyl-4-chlorobutyramide (Linear Amide). -

Condition: Low temperature (0°C), stoichiometric base.

-

-

Side Product A:

-Benzyl-2-pyrrolidone (Cyclization) The linear amide contains a nucleophilic nitrogen (amide NH) and an electrophilic carbon (alkyl chloride). Under basic conditions or heat, the amide nitrogen deprotonates and attacks the terminal carbon, closing the ring.-

Trigger: Excess base, high temperature (>40°C), or prolonged reaction times.

-

-

Side Product B: 4-Chlorobutyric Acid (Hydrolysis) 4-Chlorobutyryl chloride is extremely hygroscopic. If the solvent is wet, it hydrolyzes to the acid, which will not react with the amine under standard acylation conditions.

-

Trigger: Wet DCM/THF, high humidity, old reagents.

-

-

Side Product C: Intermolecular Alkylation (Dimerization) If benzylamine is present in large excess, it can displace the alkyl chloride on the product, forming a secondary amine byproduct: 4-(benzylamino)-

-benzylbutyramide.-

Trigger: Excess benzylamine, heat.

-

Visualizing the Reaction Network

The following diagram illustrates the critical decision points in the reaction mechanism.

Figure 1: Mechanistic pathways showing the competition between linear amide formation (green) and common side reactions (red/yellow/gray).

Troubleshooting Guide

Use this table to diagnose issues based on your analytical data (LCMS/NMR) or physical observations.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Product is a mixture of Linear Amide and Pyrrolidone | Reaction too hot or too basic | The amide proton ( | Protocol Fix: Maintain |

| Low Yield + Acid peak in LCMS | Moisture Contamination | Acyl chlorides hydrolyze rapidly ( | Protocol Fix: Use anhydrous DCM. Flame-dry glassware. Check the quality of the acid chloride (it should be clear, not cloudy). |

| White Precipitate Clogging Filter | Amine Salt Formation | The reaction generates HCl.[1] Benzylamine acts as a base, forming insoluble Benzylamine | Workup Fix: This is normal. Do not filter; instead, wash the reaction mixture with water/brine to dissolve the salt. |

| "Double Mass" or Dimer in LCMS | Excess Amine | The alkyl chloride end of the product reacted with a second molecule of benzylamine. | Protocol Fix: Add the acid chloride to the amine (inverse addition) or ensure strict 1:1 stoichiometry. Keep cool. |

| Product is an Oil (should be solid) | Residual Solvent or Impurities | Small amounts of pyrrolidone or unreacted benzylamine depress the melting point. | Purification: Recrystallize from Hexane/EtOAc. The linear amide is a solid; the pyrrolidone is often an oil or low-melting solid. |

Optimized Experimental Protocol (SOP)

This protocol is designed to maximize the Linear Amide and minimize cyclization.

Reagents:

-

Benzylamine (1.0 equiv)

-

4-Chlorobutyryl chloride (1.05 equiv)

-

Triethylamine (TEA) (1.1 equiv)

-

Dichloromethane (DCM), Anhydrous

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. Add Benzylamine (1.0 equiv) and TEA (1.1 equiv) to anhydrous DCM ( -

Cooling (Critical): Cool the solution to 0°C using an ice bath. Reason: Low temperature suppresses the activation energy required for the cyclization side reaction. [1]

-

Addition: Add 4-Chlorobutyryl chloride dropwise over 30 minutes.

-

Note: The reaction is exothermic. Rapid addition leads to local heating and cyclization.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC/LCMS.

-

Checkpoint: If starting material remains, do not heat. Add small aliquot of acid chloride.

-

-

Quench: Pour mixture into saturated

solution. -

Workup: Separate layers. Wash organic layer with:

-

1x Water (removes amine salts)

-

1x 1M HCl (removes unreacted benzylamine - Critical for purity)

-

1x Brine

-

Dry over

, filter, and concentrate.

-

Workup Logic Flowchart

Figure 2: Workup purification logic designed to remove specific amine and salt impurities.

Frequently Asked Questions (FAQs)

Q: Can I use water/Schotten-Baumann conditions (NaOH/H2O) for this reaction? A: Yes, but with caution. While Schotten-Baumann conditions are excellent for simple benzoyl chlorides, 4-chlorobutyryl chloride hydrolyzes faster than simple aromatics. If you must use aqueous conditions, keep the temperature at -5°C and use a biphasic system (DCM/Water) with vigorous stirring to protect the acid chloride in the organic phase [2].

Q: I actually WANT the pyrrolidone (

Q: Why is my product turning pink/brown upon storage? A: This indicates the presence of trace free amine (benzylamine) which oxidizes over time. Ensure you perform the 1M HCl wash during workup to protonate and remove any unreacted starting amine.

Q: Can I use Pyridine instead of TEA?

A: Yes. Pyridine is a milder base and less likely to promote the cyclization side reaction compared to Triethylamine. However, Pyridine is harder to remove; you must wash with

References

- Smith, M. B.; March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience: Hoboken, NJ, 2007.

-

Parris, C. L.; Christenson, R. M. "N-Benzylacrylamide." J. Org. Chem.1960 , 25, 1888. Link (Demonstrates acylation logic with benzylamine and sensitive acid chlorides).

- Reddy, P. S.; Reddy, P. P.; Vasantha, T. "Synthesis of N-substituted-2-pyrrolidones." Synth. Commun.2004, 34, 19-24. (Describes the cyclization conditions for 4-chlorobutyramides).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 346668, N-benzyl-4-chlorobenzamide (Analogous Chemistry)." Link.

Sources

Troubleshooting incomplete cyclization of N-benzyl-4-chlorobutanamide

Executive Summary & Mechanistic Insight

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing incomplete conversion, stalling, or impurity formation during the synthesis of N-benzylpyrrolidin-2-one.

This transformation is a classic intramolecular

The Mechanistic Bottleneck: The Rotamer Effect

The critical failure point often lies in the amide bond geometry. The amide nitrogen has partial double-bond character, creating two distinct rotamers (E and Z).

-

Reactive Conformation: The nucleophilic nitrogen anion must be cis to the alkyl chloride chain to attack.

-

The Barrier: If the equilibrium favors the non-reactive rotamer, or if the base is insufficient to maintain the deprotonated state, the reaction stalls.

Visualizing the Pathway

Figure 1: Reaction landscape showing the desired 5-exo-tet pathway versus competing hydrolysis and polymerization risks.

Critical Parameters & Data

Before troubleshooting, verify your parameters against these validated baselines.

| Parameter | Recommended Range | Why? |

| Concentration | 0.05 M – 0.1 M | Crucial: High concentrations (>0.2 M) favor intermolecular dimerization (polymerization) over cyclization. |

| Base pKa | > 16 | The amide proton pKa is ~17. Weak bases (Carbonates) are often too slow without Phase Transfer Catalysis (PTC). |

| Temperature | 25°C – 60°C | High heat (>80°C) promotes hydrolysis of the amide bond or elimination of HCl. |

| Water Content | < 0.1% (Anhydrous Method) | Moisture quenches the amide anion (if using NaH) or competes as a nucleophile. |

| Leaving Group | Cl (Standard) | Chloride is decent, but Iodide is superior. Adding 10 mol% KI (Finkelstein conditions) is a standard fix. |

Troubleshooting Guide (Q&A)

Scenario A: The "Stalled" Reaction

User Question: "My reaction proceeded to 60% conversion rapidly but has now stalled. Adding more base doesn't help. What is happening?"

Scientist Diagnosis: This is a classic symptom of "Product Inhibition" or "Base Poisoning."

-

Salt Coating: As the reaction proceeds, the byproduct (NaCl) precipitates. If you are using an anhydrous solvent (THF/Toluene) without a phase transfer catalyst, the salt can coat the base (NaH or KOH), physically blocking the surface.

-

Moisture Ingress: If the system wasn't sealed perfectly, atmospheric moisture may have quenched your reactive amide anion.

Corrective Action:

-

The "Finkelstein" Kick: Add 10 mol% Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI). This converts the alkyl chloride to a highly reactive alkyl iodide in situ.

-

Solvent Switch: If using Toluene, add a co-solvent like DMF (10%) to solubilize the inorganic salts.

Scenario B: The "Ghost" Spot

User Question: "I see a new spot on TLC that is more polar than my product but less polar than the starting material. Is it an intermediate?"

Scientist Diagnosis: No. The cyclization is concerted; there is no stable intermediate. You are likely observing O-alkylation (Imidate formation) or Dimerization .

-

O-Alkylation: Amides are ambident nucleophiles (N vs. O attack). While N-alkylation is thermodynamically favored for lactams, kinetic control can sometimes yield the O-alkylated imidate, especially with "hard" leaving groups and improper solvation.

Corrective Action:

-

Check Temperature: Lower the reaction temperature. O-alkylation often has a higher activation energy.

-

Change Solvent: Switch to a solvent that better solvates the cation (e.g., move from THF to DMF/DMSO). This leaves the "naked" anion free to react via the thermodynamically preferred N-attack.

Scenario C: Low Yields despite Full Conversion

User Question: "LCMS shows 99% product, but after aqueous workup, I only isolated 40% yield. Where did it go?"

Scientist Diagnosis: N-benzylpyrrolidin-2-one has moderate water solubility. The lactam functionality is polar. You likely lost your product to the aqueous wash during extraction.

Corrective Action:

-

Salting Out: Saturate your aqueous phase with NaCl before extraction.

-

Solvent Choice: Use Dichloromethane (DCM) or Chloroform for extraction rather than Ethyl Acetate or Ether. The chlorinated solvents are much better at pulling lactams from water.

Validated Protocols

Do not rely on generic amide alkylation conditions. Use these specific protocols optimized for this compound.

Method A: Phase Transfer Catalysis (Recommended for Scalability)

Best for: Robustness, tolerance to trace moisture, and ease of operation.

-

Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in Toluene (10 volumes).

-

Catalyst: Add Tetrabutylammonium Hydrogen Sulfate (TBAHS) or TBAB (0.1 equiv).

-

Base: Add 50% aqueous NaOH (4.0 equiv) in one portion.

-

Reaction: Stir vigorously at 40–50°C. Note: Vigorous stirring is essential to create the interfacial surface area.

-

Monitoring: Check TLC/HPLC after 2 hours. If slow, add 0.1 equiv KI .

-

Workup: Separate phases. Wash organic layer with water, then brine. Dry over MgSO4 and concentrate.

Method B: Anhydrous Cyclization (High Purity)

Best for: Small scale, high-purity requirements.

-

Setup: Flame-dry a flask and purge with Argon/Nitrogen.

-

Solvent: Add anhydrous THF or DMF (0.1 M concentration relative to substrate).

-

Base: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

-

Caution: Hydrogen gas evolution. Vent properly.

-

-

Addition: Add this compound (dissolved in minimal solvent) dropwise to the base suspension.

-

Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–6 hours.

-

Quench: Carefully add saturated NH4Cl solution at 0°C.

Logic Flow for Troubleshooting

Use this decision tree to diagnose your specific failure mode.

Technical Support Center: N-benzyl-4-chlorobutanamide Synthesis

Welcome to the technical support center for the synthesis of N-benzyl-4-chlorobutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for successfully synthesizing this compound. Here, we will address common questions, troubleshoot potential issues, and provide a detailed experimental protocol grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction.[1] In this reaction, benzylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. A base, typically aqueous sodium hydroxide or a tertiary amine like triethylamine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1][2]

The overall reaction is as follows:

Benzylamine + 4-Chlorobutyryl Chloride --(Base)--> this compound + HCl

Q2: What is the optimal temperature for this reaction and why is it critical?

The optimal temperature for the synthesis of this compound is between 0 and 5 °C .[2] Maintaining this low temperature is crucial for several reasons:

-

Exothermic Reaction Control: The reaction between an amine and an acyl chloride is highly exothermic. Running the reaction at a low temperature helps to control the reaction rate and prevent a dangerous temperature spike.[3]

-

Minimizing Side Reactions: The primary competing side reaction is the hydrolysis of the 4-chlorobutyryl chloride by water present in the reaction mixture. This hydrolysis is accelerated at higher temperatures.[4] Additionally, a potential intramolecular cyclization of the product can occur at elevated temperatures.[5]

-

Ensuring Product Purity: By controlling the reaction temperature, the formation of byproducts is minimized, leading to a cleaner reaction profile and a higher yield of the desired this compound.

Q3: What are the primary side reactions, and how can they be minimized?

There are two main side reactions to be aware of during this synthesis:

-

Hydrolysis of 4-Chlorobutyryl Chloride: The acyl chloride is highly reactive and can be hydrolyzed by water to form 4-chlorobutanoic acid. This is often the most significant side reaction.

-

Minimization Strategy: This can be minimized by using a two-phase solvent system (e.g., dichloromethane and water) where the reactants are in the organic phase and the base is in the aqueous phase.[1] Additionally, adding the 4-chlorobutyryl chloride slowly to the reaction mixture at a low temperature can help to favor the desired reaction with benzylamine over hydrolysis.[2]

-

-

Intramolecular Cyclization: The product, this compound, can potentially undergo an intramolecular cyclization to form a lactam, particularly in the presence of a strong base or at higher temperatures.

-

Minimization Strategy: This side reaction is generally less prevalent under standard Schotten-Baumann conditions but can be further suppressed by maintaining a low reaction temperature and avoiding prolonged reaction times.[5]

-

Q4: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the progress of this reaction.[6][7]

-

Procedure:

-

Prepare a TLC plate by spotting the benzylamine starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).

-

Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Visualize the spots under UV light.

-

-

Interpretation: The reaction is complete when the spot corresponding to the benzylamine starting material has disappeared from the reaction mixture lane.[7][8]

Q5: What is the recommended work-up and purification procedure?

Once the reaction is complete, a standard aqueous work-up is employed to remove impurities.[6]

-

Work-up:

-

Quench the reaction by adding water.

-

If using an organic solvent like dichloromethane, separate the organic layer.

-

Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted benzylamine, followed by a dilute base (e.g., 1M NaHCO3) to remove any 4-chlorobutanoic acid, and finally with brine (saturated NaCl solution).[6][9]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[2][10]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Inactive 4-chlorobutyryl chloride (hydrolyzed).2. Reaction temperature was too high, favoring side reactions.3. Insufficient base to neutralize HCl byproduct. | 1. Use fresh, high-quality 4-chlorobutyryl chloride.2. Maintain the reaction temperature between 0-5 °C.[2]3. Ensure at least one equivalent of base is used. |

| Significant Impurities in Final Product | 1. Incomplete reaction.2. Ineffective work-up procedure.3. Hydrolysis of the acyl chloride. | 1. Monitor the reaction by TLC to ensure completion.[6][7]2. Perform all aqueous washes as described in the work-up procedure.3. Add the acyl chloride slowly at low temperature. |

| Formation of a White Precipitate | 1. The product, this compound, may be precipitating out of the solution.2. Formation of benzylamine hydrochloride salt. | 1. This is often expected and indicates product formation. Proceed with the work-up.2. This will be removed during the aqueous work-up. |

Detailed Experimental Protocol

Materials:

-

Benzylamine

-

4-Chlorobutyryl chloride

-

Dichloromethane (DCM)

-

10% Aqueous Sodium Hydroxide (NaOH)

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Bicarbonate (NaHCO3)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq.) in dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 10% aqueous NaOH solution (2.0-3.0 eq.) to the stirred solution.[2]

-

In a separate dropping funnel, dissolve 4-chlorobutyryl chloride (1.0 eq.) in dichloromethane.

-

Add the 4-chlorobutyryl chloride solution dropwise to the stirred biphasic mixture over 30 minutes, ensuring the temperature remains between 0 and 5 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Monitor the reaction progress by TLC until the benzylamine is consumed.[6][7]

-

Transfer the reaction mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with 1M HCl, followed by 1M NaHCO3, and then brine.[6][9]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Data Summary

The following table provides illustrative data on how reaction temperature can impact the yield and purity of this compound.

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 0-5 | 3 | 92 | 98 |

| 25 (Room Temp) | 2 | 75 | 85 |

| 50 | 1 | 45 | 60 |

Note: This data is representative and based on general principles of Schotten-Baumann reactions. Actual results may vary.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Primary side reaction: Hydrolysis of the acyl chloride.

References

-

Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]

-

SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

-

YouTube. (2023, September 24). Amidation Reaction. Retrieved from [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. Retrieved from [Link]

-

ResearchGate. (2017, March 11). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?. Retrieved from [Link]

-

Reddit. (2021, June 12). Purification of N-benzylbenzamides. Retrieved from [Link]

-

Reddit. (2022, December 20). How do I monitor this reaction and do column chromatography on the product?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. Retrieved from [Link]

-

Taylor & Francis Online. (2006, August 16). A NEW METHOD FOR THE SYNTHESIS OF N-BENZYLAMIDES. Retrieved from [Link]

- Google Patents. (n.d.). US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 4. Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]

- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. reddit.com [reddit.com]

Technical Support Center: Optimizing 4-Chlorobutanamide Cyclization

Introduction: The Transformation

You are attempting the intramolecular

While the reaction appears simple, the competition between cyclization (intramolecular), oligomerization (intermolecular), and hydrolysis (side reaction) is dictated almost entirely by your solvent system and concentration.

Mechanistic Pathway

Figure 1: Reaction pathway showing the critical divergence between cyclization (desired) and oligomerization (concentration-dependent failure).

Module 1: Solvent Selection Matrix

The choice of solvent dictates the reaction rate (

| Solvent Class | Specific Solvent | Suitability | Technical Rationale | Recommended Base |

| Polar Aprotic | DMF / DMSO | High (Kinetic) | Maximizes | NaH, KOtBu, |

| Ethers | THF / 2-MeTHF | High (Process) | Moderate rate, but excellent for handling strong bases. Easy to remove (low BP). 2-MeTHF is the greener, higher-boiling alternative. | NaH, LiHMDS |

| Biphasic (PTC) | Toluene / Water | High (Scale-up) | Uses Phase Transfer Catalysis . The reaction occurs at the interface or by shuttling the anion into the organic phase. Best for kg-scale to manage exotherms and salts. | NaOH/KOH + TBAB (Cat.) |

| Polar Protic | Ethanol / Water | Low | NOT RECOMMENDED. Protic solvents solvate the nucleophile (amide anion) via H-bonding, drastically slowing | Alkoxides (only if necessary) |

| Nitriles | Acetonitrile | Medium | Good compromise. Polar enough to dissolve some inorganic bases, low BP for removal. |

Module 2: Troubleshooting Guide

Scenario A: "I see the starting material disappearing, but I'm getting a gummy, insoluble solid instead of my product."

-

Diagnosis: Oligomerization (Intermolecular reaction).

-

Root Cause: The concentration is too high. In bimolecular kinetics, the rate of polymerization is second-order with respect to concentration, while cyclization is first-order.

-

Fix:

-

Dilution: Reduce concentration to < 0.1 M (ideally 0.05 M).

-

Slow Addition: Add the substrate slowly to the base solution (inverse addition) to keep the instantaneous concentration of the active anion low.

-

Scenario B: "The reaction is extremely slow (24h+). I am using THF and Potassium Carbonate."

-

Diagnosis: Poor solubility of the base/anion.

-

Root Cause:

is insoluble in THF. The heterogeneous reaction surface area is too low. -

Fix:

-

Switch Solvent: Change to DMF or DMSO (homogeneous conditions).

-

Add Catalyst: Add 18-Crown-6 (if using

) or TBAI (Tetrabutylammonium iodide) to solubilize the ion pair. -

Finkelstein Assist: Add 10 mol% NaI. This converts the alkyl chloride (moderate leaving group) to an alkyl iodide (excellent leaving group) in situ.

-

Scenario C: "I have low yield and NMR shows 4-chlorobutanoic acid or GABA."

-

Diagnosis: Hydrolysis.[1]

-

Root Cause: Wet solvent or wet base. The amide bond or the alkyl chloride is reacting with water.

-

Fix:

-

Dry solvents over molecular sieves (3Å or 4Å).

-

If using NaH, ensure it is fresh. If using KOH/NaOH, switch to the PTC Method (see Module 3) where water is sequestered in a separate phase.

-

Module 3: Validated Experimental Protocols

Method A: The "High Purity" Lab Scale (Anhydrous)

Best for: <5g scale, high purity requirements, quick kinetics.

-

Setup: Flame-dried RBF, Nitrogen atmosphere.

-

Solvent: Anhydrous THF (0.05 M concentration relative to substrate).

-

Base: Sodium Hydride (NaH), 60% dispersion (1.2 - 1.5 equiv).

-

Procedure:

-

Suspend NaH in THF at 0°C.

-

Add 4-chlorobutanamide (dissolved in minimal THF) dropwise over 30 mins.

-

Critical Step: Allow to warm to Room Temp (RT). If sluggish, heat to 50°C.

-

Monitor: TLC (Stain with KMnO4 or Ninhydrin).

-

-

Workup: Quench with saturated

. Extract with EtOAc.

Method B: The "Robust" Process Scale (Phase Transfer Catalysis)

Best for: >10g scale, avoiding hazardous NaH, cheaper solvents.

-

Solvent: Toluene (Organic phase) and 50% NaOH (Aqueous phase).[2]

-

Catalyst: Tetrabutylammonium Hydrogen Sulfate (TBAHS) or Aliquat 336 (5-10 mol%).

-

Procedure:

-

Mechanism: The PTC shuttles the hydroxide to the interface to deprotonate the amide, or shuttles the deprotonated amide into the toluene layer where it cyclizes rapidly (due to lack of water solvation).

Module 4: Decision Logic (Workflow)

Use this logic flow to determine your next experimental step.

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.

-

Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

-

PubChem Compound Summary. (n.d.). 2-Pyrrolidone.[3][4] National Center for Biotechnology Information. [Link]

Sources

Validation & Comparative

IR spectroscopy characteristic bands for N-benzyl-4-chlorobutanamide

Executive Summary & Application Context

N-benzyl-4-chlorobutanamide is a critical intermediate often employed as a linker in medicinal chemistry (e.g., PROTACs, fragment-based drug discovery). Its structural integrity relies on three distinct moieties: a lipophilic benzyl group , a reactive alkyl chloride (electrophile), and a stable secondary amide backbone.

This guide provides a technical framework for validating the synthesis of this compound using Infrared (IR) Spectroscopy. Unlike standard spectral lists, this document focuses on comparative analysis —distinguishing the target product from its synthetic precursors (Benzylamine and 4-Chlorobutyryl chloride) to confirm reaction completion and purity.

Structural Segmentation & IR "Active Zones"

To accurately interpret the spectrum, the molecule must be segmented into three vibrational zones. The interplay between these zones defines the unique spectral fingerprint.

Zone A: The Secondary Amide Linker (The Validation Core)

-

Significance: Confirms the formation of the amide bond.

-

Key Features: Strong Dipole (

), Resonance character ( -

Diagnostic Change: Shift of carbonyl frequency from

(Acid Chloride) to

Zone B: The Benzyl Moiety (The Structural Anchor)

-

Significance: Verifies the presence of the aromatic headgroup.

-

Key Features:

C-H stretches, Ring breathing modes. -

Diagnostic Change: Transformation of Primary Amine (

) to Secondary Amide (

Zone C: The Alkyl Chloride (The Reactive Warhead)

-

Significance: Confirms the leaving group is intact (crucial for subsequent substitution reactions).

-

Key Features: Heavy atom stretch (

).[1] -

Diagnostic Challenge: Located in the fingerprint region; often obscured by aromatic out-of-plane (OOP) bends.

Comparative Spectral Analysis (Precursors vs. Product)

The following table contrasts the target molecule with its immediate precursors. This is the primary tool for monitoring reaction progress.

| Functional Group | Mode | Benzylamine (Precursor 1) | 4-Chlorobutyryl Chloride (Precursor 2) | This compound (Target) | Diagnostic Value |

| N-H Stretch | Stretch | Doublet (3380, 3300 cm⁻¹) | Absent | Singlet (3280–3300 cm⁻¹) | High: Loss of doublet confirms amine conversion. |

| Carbonyl (C=O) | Stretch | Absent | ~1800 cm⁻¹ (High Freq) | 1640–1655 cm⁻¹ (Amide I) | Critical: Large redshift indicates successful coupling. |

| N-H Bend | Bend | ~1600 cm⁻¹ (Scissoring) | Absent | 1540–1550 cm⁻¹ (Amide II) | High: Distinct "Amide II" band appears only in product. |

| C-Cl Stretch | Stretch | Absent | 600–750 cm⁻¹ | 600–750 cm⁻¹ | Medium: Confirms Cl retention (fingerprint region). |

| C-H (Aromatic) | Stretch | >3000 cm⁻¹ | Absent | >3000 cm⁻¹ | Low: Remains constant (internal standard). |

Detailed Band Assignment & Mechanistic Insight

The Amide I & II Bands (1700–1500 cm⁻¹)

The most definitive proof of synthesis is the Amide I band.

-

Observation: A strong, broad peak at 1640–1655 cm⁻¹ .

-

Mechanism: The carbonyl oxygen in an amide accepts electron density from the nitrogen lone pair (resonance). This weakens the

bond order compared to the acid chloride precursor (which has an electron-withdrawing Cl atom), lowering the vibrational frequency from ~1800 cm⁻¹ to ~1640 cm⁻¹. -

Amide II: A sharp, medium-intensity band at 1540–1550 cm⁻¹ . This is a mixed mode involving N-H in-plane bending and C-N stretching. Note: This band is absent in lactams (cyclic amides), making it a specific marker for the acyclic chain structure.

The N-H Stretching Region (3500–3100 cm⁻¹)

-

Precursor (Benzylamine): Shows a characteristic doublet (symmetric and asymmetric stretches) typical of primary amines (

). -

Product: Collapses into a single sharp band at ~3300 cm⁻¹ .

-

Insight: If you see a "hump" or doublet here, your reaction is incomplete (residual benzylamine).

The C-Cl Fingerprint (800–600 cm⁻¹)

-

Observation: A cluster of bands in the low-frequency region.[2][3][4][5][6]

-

Challenge: The mono-substituted benzene ring (benzyl group) exhibits strong out-of-plane (OOP) bending at ~730 cm⁻¹ and ~690 cm⁻¹ . The C-Cl stretch typically falls between 600–800 cm⁻¹ .

-

Recommendation: Do not rely solely on C-Cl for identification. Use it as a secondary check. If the bands at 600–800 cm⁻¹ disappear, you may have accidentally cyclized the molecule (forming a lactam) or hydrolyzed the chloride.

Visualization: Synthesis Monitoring Workflow

The following diagram illustrates the logical flow for using IR to validate the synthesis, highlighting the "Go/No-Go" spectral checkpoints.

Figure 1: IR-based decision tree for monitoring the conversion of precursors to this compound.

Experimental Protocol: ATR-FTIR Validation

This protocol uses Attenuated Total Reflectance (ATR), the industry standard for rapid solid/oil analysis, eliminating the need for KBr pellets.

Equipment & Settings

-

Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

-

Resolution: 4 cm⁻¹.

-

Scans: 16–32 scans (sufficient for high S/N ratio).

-

Range: 4000–600 cm⁻¹.

Step-by-Step Methodology

-

Background: Clean the crystal with isopropanol. Collect a background spectrum (air) to suppress atmospheric

(~2350 cm⁻¹) and -

Sample Prep:

-

If Solid: Place ~5 mg of this compound on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact.

-

If Oil: Place a drop on the crystal; no pressure clamp needed.

-

-

Acquisition: Run the sample scan.

-

Post-Processing: Apply "Atmospheric Correction" if jagged lines appear at 2350 cm⁻¹. Apply "Baseline Correction" only if the baseline drifts significantly.

Self-Validating Quality Control

-

The "Polystyrene Test": If your peaks are broad and lack definition, the sample contact is poor. Re-clamp and rescan.

-

The "Water Check": A broad, rounded mound >3400 cm⁻¹ indicates wet solvent (water/methanol). Dry the sample under vacuum and re-analyze.

Visualization: Spectral Logic Map

This diagram details the causality between the molecular structure and the observed bands.[7]

Figure 2: Mapping functional groups to specific IR frequency ranges.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for Amide I/II and Alkyl Halide assignments).

-

NIST Chemistry WebBook. Infrared Spectrum of Benzylamine. National Institute of Standards and Technology.[8] Available at: [Link] (Verified precursor data).

- Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.

-

LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link] (Comparative frequencies for Acid Chlorides vs. Amides).

Sources

Comparative HPLC Guide: Purity Analysis of N-benzyl-4-chlorobutanamide

Executive Summary

Objective: To evaluate and compare High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of N-benzyl-4-chlorobutanamide (CAS: 144690-92-6).

Verdict: While traditional isocratic C18 methods are sufficient for in-process reaction monitoring (IPC), they fail to adequately resolve critical trace impurities such as the cyclization product (N-benzylpyrrolidin-2-one) and the starting material (Benzylamine). This guide demonstrates that a Gradient Core-Shell Phenyl-Hexyl Method offers superior resolution (

Compound Profile & Analytical Challenges

This compound is a key alkylating intermediate. Its structure contains a hydrophobic benzyl ring, a polar amide linker, and a reactive alkyl chloride tail.

Critical Analytical Challenges

-

The "Hidden" Cyclization: Under basic conditions or prolonged storage, the nitrogen lone pair can attack the terminal carbon, displacing chloride to form N-benzylpyrrolidin-2-one . This impurity is structurally similar to the parent but lacks the chlorine atom, making separation on standard C18 columns difficult.

-

Amine Tailing: Residual starting material (Benzylamine ) is highly basic (